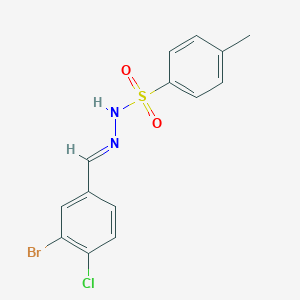

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by the presence of bromine, chlorine, and sulfonohydrazide functional groups

Properties

IUPAC Name |

N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-14(16)13(15)8-11/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQICVONJEOXUFE-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-bromo-4-chlorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to ensure higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The sulfonohydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

Oxidation Products: Oxidized forms of the compound, potentially involving the formation of sulfonic acids.

Reduction Products: Reduced forms, possibly involving the conversion of the sulfonohydrazide group to amines.

Scientific Research Applications

N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects depends on its application:

Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.

Anti-inflammatory Activity: It might reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: shares similarities with other sulfonohydrazide derivatives such as:

Uniqueness

The unique combination of bromine, chlorine, and sulfonohydrazide groups in N’-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N'-(3-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound with notable biological activities, particularly in the fields of oncology and microbiology. This article delves into its synthesis, characterization, and biological properties, supported by relevant data tables and case studies.

Compound Overview

- Chemical Formula : C14H12BrClN2O2S

- Molecular Weight : 387.7 g/mol

- Appearance : White to pale-yellow crystalline powder

- Melting Point : 192-194°C

- Solubility : Insoluble in water; soluble in organic solvents like chloroform and methanol

The compound is synthesized through the condensation of 3-bromo-4-chlorobenzaldehyde with 4-methylbenzenesulfonylhydrazide, typically using an acid catalyst to facilitate the formation of the hydrazone linkage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It potentially induces apoptosis in cancer cells via caspase-mediated pathways. The compound's ability to trigger programmed cell death makes it a promising candidate for further development as an anticancer agent.

Antimicrobial and Antifungal Activities

The compound has demonstrated broad-spectrum antimicrobial and antifungal activities. It inhibits the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. This broad activity spectrum highlights its potential use in treating infections caused by resistant microbial strains.

Preliminary studies suggest that this compound interacts with specific cellular pathways involved in apoptosis and microbial resistance mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound has enhanced biological activity due to its unique halogen substitutions (bromine and chlorine). The following table summarizes similar compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Anticancer, Antimicrobial |

| N'-(3-Bromo-4-methylbenzylidene)-4-methylbenzenesulfonohydrazide | C15H15BrN2O2S | Anticancer |

| N'-(3-Chloro-4-bromobenzylidene)-4-methylbenzenesulfonohydrazide | C14H12BrClN2O2S | Antimicrobial |

This table illustrates how the specific structural features of this compound contribute to its efficacy compared to other similar compounds.

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential application in combating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.